N-(3-bromopropyl)-N-methylaniline hydrobromide
Description
N-(3-Bromopropyl)-N-methylaniline hydrobromide (CAS: 5845-30-7) is a quaternary ammonium compound with the molecular formula C₅H₁₃Br₂N and a molecular weight of 246.97 g/mol . It is synthesized via the alkylation of N-methylaniline with 1,3-dibromopropane in the presence of potassium carbonate in dry DMF under an argon atmosphere . The compound is typically extracted with diethyl ether after reaction completion.
Properties
IUPAC Name |
N-(3-bromopropyl)-N-methylaniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h2-4,6-7H,5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFJKFNFJSZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCBr)C1=CC=CC=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-57-4 | |
| Record name | N-(3-bromopropyl)-N-methylaniline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of N-methylaniline with 1,3-dibromopropane or 3-bromopropyl halides
The primary synthetic route to N-(3-bromopropyl)-N-methylaniline hydrobromide involves the alkylation of N-methylaniline with a 3-bromopropyl halide, often 1,3-dibromopropane or 3-bromopropyl bromide, under nucleophilic substitution conditions.
Reaction Scheme:
N-methylaniline + 3-bromopropyl bromide → N-(3-bromopropyl)-N-methylaniline
Followed by:
Protonation with hydrobromic acid → this compound-
- Solvent: Aprotic solvents such as acetonitrile, dimethylformamide (DMF), or pyridine are commonly used to dissolve reactants and facilitate nucleophilic substitution.
- Temperature: Reaction temperatures range from ambient (~25°C) to reflux (~80-100°C) depending on solvent and desired reaction rate.
- Stoichiometry: Equimolar or slight excess of the alkyl halide is used to drive the reaction to completion.
- Time: Reaction times vary from 2 to 12 hours to ensure high conversion.
Mechanism:
The lone pair on the nitrogen of N-methylaniline attacks the electrophilic carbon of the 3-bromopropyl halide, displacing the bromide ion and forming the substituted amine intermediate.
Formation of Hydrobromide Salt
After the alkylation step, the free amine is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr), which protonates the nitrogen, increasing compound stability and facilitating isolation.
-
- The crude N-(3-bromopropyl)-N-methylaniline is dissolved in an appropriate solvent (e.g., ethanol or water).
- A stoichiometric amount of concentrated hydrobromic acid is added dropwise at low temperature (0-25°C) to avoid side reactions.
- The hydrobromide salt precipitates out or can be crystallized by cooling or addition of anti-solvents.
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- The salt is filtered, washed with cold solvent, and dried under vacuum.
- Further purification can be achieved by recrystallization from ethanol/water mixtures or by washing with ether to remove organic impurities.
Use of Pyridinium Perbromide as Brominating Agent (Related Bromination Methodology)
While direct alkylation is the main route, related literature on bromination of aniline derivatives (e.g., 4-bromoaniline derivatives) describes the use of pyridinium perbromide formed by bromine and pyridine as a selective brominating agent under controlled temperature (60–100°C) and reaction time (0.5–10 hours) conditions. This method achieves high selectivity for monobrominated products and could be adapted for bromopropylation steps if needed.
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- Bromine is added to pyridine to form pyridinium perbromide.
- The aniline derivative is then reacted with this brominating agent at 80–100°C for several hours.
- The product is isolated by extraction and drying.
Industrial Scale Considerations and Continuous Synthesis
Industrial synthesis of aniline hydrobromides, including this compound, often involves continuous flow reactors to optimize heat and mass transfer, control reaction parameters precisely, and improve yield and purity.
- Control Parameters:
- Temperature and concentration are tightly regulated to minimize side reactions.
- Continuous removal of byproducts such as bromide ions helps drive the reaction forward.
- Solvent recycling and in-line purification reduce waste and cost.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation | N-methylaniline + 3-bromopropyl bromide, DMF/pyridine | 25–100 | 2–12 | 70–85 | Nucleophilic substitution, equimolar ratios |
| Hydrobromide Salt Formation | Crude amine + HBr (conc.) | 0–25 | 0.5–2 | >90 | Protonation, precipitation/crystallization |
| Bromination (alternative) | Pyridinium perbromide (Br2 + pyridine) | 60–100 | 0.5–10 | ~80 | Selective monobromination of aniline rings |
| Industrial continuous process | Controlled flow reactor, optimized parameters | Variable | Continuous | High | Scalable, precise control for purity |
Research Findings and Observations
Selectivity:
The use of pyridinium perbromide or controlled bromination conditions leads to high selectivity for monobromo derivatives, minimizing dibromo byproducts.Reaction Optimization:
Reaction temperature and time are critical to balance conversion and selectivity. Higher temperatures favor faster reactions but may increase side products.Purification:
Hydrobromide salt formation enhances compound stability and facilitates purification by crystallization, which is preferred over extraction alone.Kinetics: Kinetic studies on related bromoaniline reactions indicate reaction progress can be monitored by NMR, showing steady increase in product yield over 12 hours.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromopropyl)-N-methylaniline hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Quinone derivatives.
Reduction: Primary or secondary amines.
Scientific Research Applications
Pharmacology
N-(3-bromopropyl)-N-methylaniline hydrobromide is utilized in the development of light-activated drugs. These drugs can be activated or deactivated by specific wavelengths of light through photochemical reactions, allowing for precise control over therapeutic activity. This approach minimizes side effects and enhances targeted therapy efficacy.
Oncology
In cancer research, this compound serves as an intermediate in synthesizing topoisomerase inhibitors, which are critical for studying cancer cell proliferation. It is specifically used to create indenoisoquinoline derivatives that exhibit potent inhibitory effects against various cancer cell lines.
| Application | Methodology | Results |
|---|---|---|
| Light-activated drugs | Incorporation into drug molecules | Significant change in activity upon illumination |
| Topoisomerase inhibitors | Synthesis of indenoisoquinoline derivatives | Potent inhibition of cancer cell growth |
Nanotechnology
The compound plays a role in creating advanced materials such as smart polymers and nanocomposites. It is used to functionalize polymers or nanoparticles, introducing reactive groups that enable further modifications, resulting in materials with unique properties like self-healing capabilities.
Analytical Chemistry
In analytical methods, this compound acts as a derivatization agent to enhance the detection and quantification of various analytes. It reacts with target molecules to form derivatives that improve chromatographic properties, leading to better resolution and sensitivity.
| Application | Methodology | Results |
|---|---|---|
| Derivatization agent | Reaction with target molecules | Enhanced resolution in HPLC and GC-MS |
Agricultural Chemistry
This compound is involved in synthesizing agrochemicals, including pesticides and herbicides. It targets specific pests or weeds through complex reaction sequences, contributing to increased agricultural productivity.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the cytotoxic effects of various derivatives of this compound on different cancer cell lines. Modifications to the bromophenyl group significantly enhanced anticancer activity, with some derivatives achieving over 90% inhibition of cell proliferation at concentrations below 10 µM.
Case Study 2: Antimicrobial Activity
Research focused on antimicrobial efficacy revealed that several analogs of this compound exhibited clear correlations between structural features and antimicrobial potency. Specific substitutions on the bromophenyl ring led to increased activity against gram-positive bacteria.
Mechanism of Action
The mechanism of action of N-(3-bromopropyl)-N-methylaniline hydrobromide involves its ability to act as an alkylating agent. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is exploited in various applications, including the synthesis of complex organic molecules and the study of biochemical pathways .
Comparison with Similar Compounds
N-(3-Bromopropyl)phthalimide
- Molecular Formula: C₁₁H₁₀BrNO₂ | Molecular Weight: 280.11 g/mol
- Synthesis : Reacted with amines (e.g., N-ethylpiperazine) in acetonitrile using K₂CO₃ as a base, yielding 62–75% .
- Key Differences :
- The phthalimide group replaces the N-methylaniline moiety, altering reactivity. Phthalimides are commonly used as protected amine precursors, whereas the hydrobromide salt is a direct alkylating agent.
- Higher molecular weight due to the aromatic phthalimide ring.
- Applications: Intermediate for diamine synthesis (e.g., in pharmaceuticals) .
N-(3-Bromopropyl)maleimide
3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide
- Molecular Formula : C₅H₁₃Br₂N | Molecular Weight : 246.97 g/mol
- Synthesis : Similar alkylation method but starting with dimethylamine instead of N-methylaniline .
- Likely differences in solubility and crystallinity due to the aliphatic dimethyl group versus the aromatic N-methylaniline. Applications: Quaternary ammonium surfactants or phase-transfer catalysts.
N-(4-(4-Methoxyphenyl)-thiazol-2-yl)-N1-(azepin-2-yl)-hydrazine Hydrobromide
- Molecular Formula: Not explicitly provided | Pharmacological Activity: Cardioprotective effects surpassing Levocarnitine and Mildronate .
- Key Differences: Contains a thiazolyl-azepine scaffold instead of a bromopropyl chain.
Structural and Functional Analysis
Reactivity Comparison
- Bromine Reactivity : All bromopropyl derivatives (e.g., phthalimides, maleimides, hydrobromides) undergo nucleophilic substitution, but the leaving group’s stability varies. The hydrobromide’s quaternary ammonium structure may enhance bromide ion dissociation, increasing alkylation efficiency .
- Aromatic vs. Aliphatic Groups : N-methylaniline’s aromatic ring enables π-π stacking in crystals (as seen in D-Tagatose-N-methylaniline ), whereas phthalimides and maleimides rely on hydrogen bonding (e.g., Hirshfeld surface analysis in ) .
Biological Activity
N-(3-bromopropyl)-N-methylaniline hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the following structural formula:
This compound features a bromopropyl group attached to a methylaniline moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, it has been tested for its ability to inhibit cell growth in human cancer models, showing promise as a potential chemotherapeutic agent.
- Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving melanin-concentrating hormone (MCH) receptors, which are implicated in regulating feeding behavior and stress responses .
- Enzymatic Interactions : The compound may interact with specific enzymes involved in metabolic pathways, potentially influencing cellular metabolism and signaling .
The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed based on its structural features:
- Receptor Binding : The bromopropyl group may facilitate binding to MCH receptors, thereby modulating physiological responses related to appetite and stress .
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates. This effect could be mediated through the induction of apoptosis or cell cycle arrest mechanisms .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Key findings include:
- Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibited the growth of several human cancer cell lines, including breast and pancreatic cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell types .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Pancreatic Cancer | 20 |
| Lung Cancer | 25 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-bromopropyl)-N-methylaniline hydrobromide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via alkylation of N-methylaniline with 1,3-dibromopropane in the presence of a base (e.g., Et₃N) to neutralize HBr byproducts. A modified Gabriel synthesis using potassium phthalimide and 1,3-dibromopropane (molar ratio 1:4) in DMF with TBAB as a phase-transfer catalyst at 70°C for 2 hours yields 88.3% of intermediates like N-(3-bromopropyl)phthalimide, which can be further functionalized . Optimization includes controlling stoichiometry, temperature, and catalyst loading.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be observed?
- Methodological Answer :
- ¹H-NMR : Peaks at δ 3.35–3.66 ppm (t, 2H, BrCH₂CH₂CH₂N) and δ 2.16 ppm (quint, CH₂CH₂CH₂) confirm the bromopropyl chain. Aromatic protons from the aniline ring appear at δ 6.7–7.3 ppm .
- IR : Absorbances at ~2970 cm⁻¹ (Csp³-H) and ~1704 cm⁻¹ (C=O, if phthalimide intermediates are present) .
- HRMS : Exact mass analysis (e.g., [M+H]⁺ at 203.9582) ensures molecular identity .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, and light. Stability testing under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life, with degradation monitored via HPLC .
Advanced Research Questions
Q. How does the bromopropyl group's electronic environment influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromopropyl group is susceptible to SN2 reactions due to its primary alkyl bromide structure. Reactivity can be modulated by steric hindrance from substituents (e.g., phthalimide vs. aniline groups). Kinetic studies using competing nucleophiles (e.g., azide vs. thiol) in polar aprotic solvents (DMF/DMSO) reveal rate constants, with activation parameters (ΔH‡, ΔS‡) calculated via Eyring plots .
Q. What strategies can resolve contradictions in reaction outcomes when using different catalysts or solvents in the synthesis of this compound?
- Methodological Answer : Systematic solvent screening (e.g., CHCl₃ vs. DMF) and catalyst comparison (e.g., TBAB vs. Zn phthalocyanine) can identify optimal conditions. For example, DMF enhances solubility of ionic intermediates, while TBAB improves phase transfer in biphasic systems. Conflicting yields may arise from side reactions (e.g., over-alkylation), which can be suppressed by adjusting stoichiometry or reaction time .
Q. How can researchers identify and quantify impurities in this compound batches?
- Methodological Answer : Impurities like unreacted N-methylaniline or dibromopropane byproducts are detected via GC-MS or LC-MS. Quantification using external calibration curves (e.g., 0.1–10 ppm range) ensures batch consistency. For hydrobromide salts, ion chromatography can monitor residual bromide ions .
Key Research Challenges
- Contradiction in Solvent Effects : Polar aprotic solvents (DMF) enhance reactivity but may promote hydrolysis. Mitigation requires strict anhydrous conditions .
- Byproduct Formation : Over-alkylation can occur if stoichiometry is unbalanced. Use of excess dibromopropane (1:4 molar ratio) suppresses this .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
